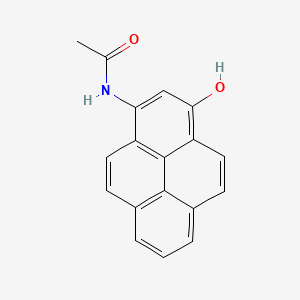

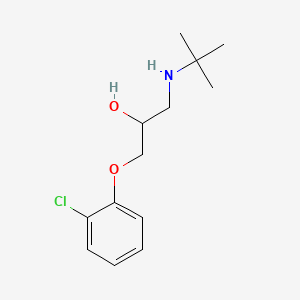

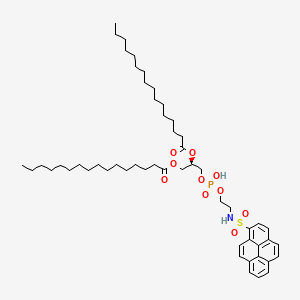

![molecular formula C6H6O6 B1201925 (5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione CAS No. 5959-82-0](/img/structure/B1201925.png)

(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dehydroascorbic acid, also known as dehydroascorbate or dhaa, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Dehydroascorbic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Dehydroascorbic acid has been found in human intestine, brain and placenta tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydroascorbic acid is primarily located in the cytoplasm. Dehydroascorbic acid participates in a number of enzymatic reactions. In particular, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid; which is catalyzed by the enzyme dopamine beta-hydroxylase. In addition, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid through the action of the enzyme dopamine beta-hydroxylase. In humans, dehydroascorbic acid is involved in catecholamine biosynthesis pathway, the disulfiram action pathway, and the tyrosine metabolism pathway. Dehydroascorbic acid is also involved in several metabolic disorders, some of which include monoamine oxidase-a deficiency (mao-a), tyrosine hydroxylase deficiency, aromatic L-aminoacid decarboxylase deficiency, and the tyrosinemia type I pathway.

Wissenschaftliche Forschungsanwendungen

Structural and Conformational Studies

- The compound has been utilized in structural and conformational studies, particularly in the analysis of diastereoisomers and their configurations. For instance, the crystal structures of diastereoisomers of related compounds have been analyzed to understand their molecular conformation and stereochemistry (Główka & Kaminski, 1997).

NMR Spectroscopy Analysis

- Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to study the structure and dynamics of tautomeric compounds related to (5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione. Such studies provide insights into the molecular behavior of these compounds in various solvents (Duus, 1989).

Synthesis and Characterization of Derivatives

- This compound has been involved in the synthesis of various molecular structures, where its derivatives are characterized using techniques like FT-IR, 1H NMR, 13C NMR, and GC-MS. These studies help in understanding the properties and potential applications of the derivatives (Trilleras et al., 2017).

Reaction and Synthesis Studies

- Research has also focused on the synthesis and reaction of compounds related to (5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione. These studies are crucial for understanding the chemical properties and potential industrial applications of these compounds (Shin et al., 1983).

Crystallography and Molecular Modeling

- Crystallographic studies and molecular modeling have been used to analyze compounds with structural similarities. These studies provide detailed insights into the molecular geometry and potential interactions at the atomic level (Shalaby et al., 1995).

Synthesis of Nucleoside Analogs

- There has been research on the synthesis of nucleoside analogs using compounds structurally related to (5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione. These studies are relevant in the context of antiviral and antineoplastic chemotherapy (Bera et al., 2004).

Eigenschaften

CAS-Nummer |

5959-82-0 |

|---|---|

Produktname |

(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione |

Molekularformel |

C6H6O6 |

Molekulargewicht |

174.11 g/mol |

IUPAC-Name |

(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5-/m1/s1 |

InChI-Schlüssel |

SBJKKFFYIZUCET-DUZGATOHSA-N |

Isomerische SMILES |

C([C@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)O |

SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

Kanonische SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

Andere CAS-Nummern |

490-83-5 |

Physikalische Beschreibung |

Solid |

Synonyme |

dehydroerythorbic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

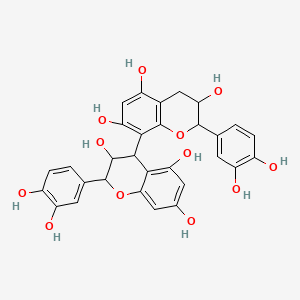

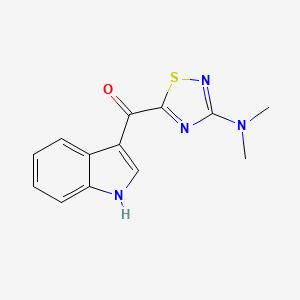

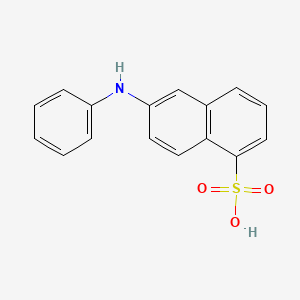

![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)

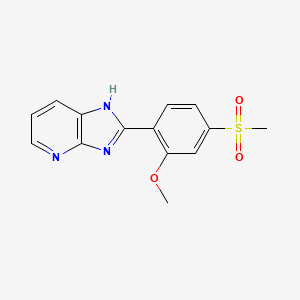

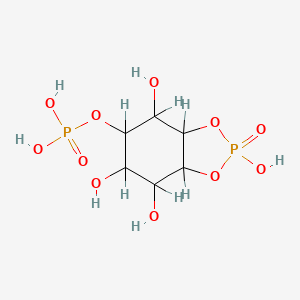

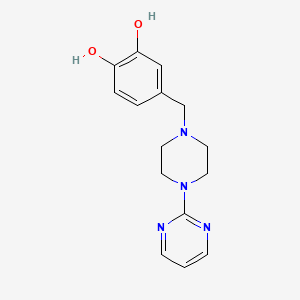

![1-(2-{2-[Bis(2-chloroethyl)amino]ethoxy}-5-nitrophenyl)butan-1-one](/img/structure/B1201854.png)